Aspon

Description

Properties

IUPAC Name |

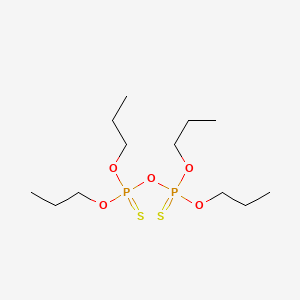

dipropoxyphosphinothioyloxy-dipropoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O5P2S2/c1-5-9-13-18(20,14-10-6-2)17-19(21,15-11-7-3)16-12-8-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDFEIDMIKSJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP(=S)(OCCC)OP(=S)(OCCC)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O5P2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032510 | |

| Record name | Aspon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw to amber-colored liquid; [HSDB] Amber liquid; [MSDSonline] | |

| Record name | Aspon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

170 °C at l.0 mm Hg (Technical product, 93-96% pure) | |

| Record name | ASPON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1776 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

149 °C, 149 °C (OPEN CUP) /TECHNICAL PRODUCT/ | |

| Record name | Aspon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ASPON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1776 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

FP: BELOW 5 °C; SPARINGLY SOL IN LIGHT PETROLEUM; MISCIBLE WITH MOST ORGANIC SOLVENTS /TECHNICAL PRODUCT/, Solubility in water at 20 °C is 30 mg/l water (Technical product, 93-96% pure)., Miscible with acetone, ethanol, kerosene, 4-methylpentan-2-one, xylene (Technical product, 93-96% pure) | |

| Record name | ASPON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1776 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density at 20 °C/20 °C = 1.119-1.123 (Technical product, 93-96% pure) | |

| Record name | ASPON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1776 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000107 [mmHg], The vapor pressure at 25 °C is 13 mPa (Technical product, 93- 96% pure) | |

| Record name | Aspon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ASPON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1776 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Technical product (93-96% pure) is a straw to amber-colored liquid. | |

CAS No. |

3244-90-4 | |

| Record name | Aspon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3244-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003244904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASPON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aspon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O,O',O'-tetrapropyl pyrophosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,O,O,O-TETRAPROPYL DITHIOPYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC55IL137P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ASPON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1776 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Asporin (ASPN): Function, Localization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asporin (ASPN), a member of the small leucine-rich proteoglycan (SLRP) family, has emerged as a critical regulator in a diverse range of physiological and pathological processes. Initially identified for its role in cartilage homeostasis and osteoarthritis, recent research has unveiled its multifaceted functions in cancer progression, fibrosis, and tissue mineralization. Asporin's biological activities are intricately linked to its subcellular localization and its context-dependent interactions with key signaling molecules, including Transforming Growth Factor-beta (TGF-β), Epidermal Growth Factor Receptor (EGFR), and CD44. This technical guide provides a comprehensive overview of the current understanding of Asporin's function and localization, presents quantitative data on its expression, details relevant experimental protocols, and visualizes its complex signaling networks. This document is intended to serve as a valuable resource for researchers and professionals involved in basic science and the development of novel therapeutics targeting Asporin-related pathways.

Core Functions of Asporin

Asporin's functional repertoire is remarkably diverse, often exhibiting opposing effects depending on the cellular context and its subcellular location.

Extracellular Functions

In the extracellular matrix (ECM), Asporin plays a pivotal role in regulating cell-matrix interactions and modulating growth factor signaling.

-

Regulation of TGF-β Signaling: A primary and extensively studied function of extracellular Asporin is its interaction with the TGF-β signaling pathway. Asporin can directly bind to TGF-β1, preventing its interaction with the TGF-β type II receptor (TGF-βRII). This sequestration inhibits the subsequent phosphorylation of Smad2/3 and their translocation to the nucleus, thereby downregulating TGF-β target gene expression. This inhibitory role is crucial in maintaining cartilage homeostasis, and its dysregulation is implicated in osteoarthritis. Conversely, in some cancer contexts, extracellular Asporin has been shown to promote TGF-β signaling.

-

Modulation of EGFR Signaling: Asporin can activate the EGFR signaling pathway, promoting cell proliferation, migration, and invasion in certain cancers, such as gastric and colorectal cancer. This activation can occur through the phosphorylation of EGFR and its downstream effectors, including ERK1/2 and Src.

-

Interaction with CD44: Asporin is a ligand for the cell surface receptor CD44. This interaction can trigger downstream signaling cascades, such as the activation of Rac1, leading to enhanced cell migration and invasion, particularly in gastric cancer.

-

Collagen Fibrillogenesis and Mineralization: As a member of the SLRP family, Asporin is involved in the organization of the ECM by influencing collagen fibrillogenesis. It also plays a role in biomineralization, including bone and tooth development.

Intracellular Functions

Recent studies have revealed that Asporin is not exclusively an extracellular protein and can be found in the cytoplasm and nucleus, where it exerts distinct functions.

-

Cytoplasmic Regulation of TGF-β Signaling: In contrast to its extracellular inhibitory role, cytoplasmic Asporin can act as a positive regulator of the TGF-β pathway. It has been shown to directly interact with Smad2/3, facilitating their phosphorylation and nuclear translocation, thereby promoting the expression of genes associated with the epithelial-to-mesenchymal transition (EMT) in colorectal cancer.

-

Nuclear Functions: In the nucleus, Asporin has been found to interact with transcription factors. For instance, in gastric cancer, nuclear Asporin can interact with LEF1, independent of β-catenin, to promote the transcription of anti-apoptotic genes.

Subcellular Localization of Asporin

The localization of Asporin is a critical determinant of its function. Experimental evidence has demonstrated its presence in multiple cellular compartments:

-

Extracellular Matrix: Asporin is primarily secreted into the ECM, where it interacts with collagen, growth factors, and cell surface receptors. This is its canonical location, particularly in tissues like cartilage and the stroma of tumors.

-

Cytoplasm: Immunohistochemical and cellular fractionation studies have detected Asporin in the cytoplasm of various cell types, including cancer cells. This intracellular pool of Asporin is implicated in the direct regulation of signaling intermediates like Smad proteins.

-

Nucleus: Evidence also points to a nuclear localization of Asporin, suggesting a role in transcriptional regulation.

The precise mechanisms governing the trafficking and retention of Asporin in these different compartments are still under investigation.

Quantitative Data on Asporin Expression

Asporin expression is frequently dysregulated in disease states, particularly in cancer and osteoarthritis.

Table 1: Asporin Expression in Cancer vs. Normal Tissues

| Cancer Type | Expression in Tumor Tissue vs. Normal Tissue | Key Findings |

| Gastric Cancer | Upregulated | Higher expression is correlated with poorer prognosis. Overexpression promotes invasion and migration. |

| Colorectal Cancer | Upregulated | Higher expression is associated with a later clinical stage and promotes metastasis. |

| Pancreatic Cancer | Upregulated (primarily in stroma) | High stromal expression is positively correlated with poor overall survival. |

| Breast Cancer | Upregulated (primarily in stroma) | Expression levels vary by subtype, with lower expression in triple-negative breast cancer. Low expression is associated with a reduced likelihood of survival. |

| Prostate Cancer | Upregulated (primarily in stroma) | Associated with disease progression. |

Table 2: Asporin Expression in Osteoarthritis

| Tissue Type | Expression in Osteoarthritic Tissue vs. Normal Tissue | Key Findings |

| Articular Cartilage | Upregulated | Higher levels are found in osteoarthritic cartilage compared to normal cartilage. The D14 allele of an aspartic acid repeat polymorphism is associated with increased susceptibility to osteoarthritis. |

| Intervertebral Disc | Upregulated in degenerated discs | Higher expression levels are observed in more degenerate human intervertebral discs. |

Signaling Pathways and Experimental Workflows

The intricate signaling networks regulated by Asporin are crucial to its biological functions.

Asporin in TGF-β Signaling

Extracellular Asporin can inhibit TGF-β signaling by binding to TGF-β1 and preventing its interaction with its receptor.

Conversely, intracellular Asporin can promote TGF-β signaling by facilitating the nuclear translocation of p-Smad2/3.

Asporin in EGFR and CD44 Signaling

Asporin can activate EGFR and its downstream pathways, and also interact with CD44 to promote cell migration and invasion.

An In-depth Technical Guide to the Human Asporin Gene (ASPN): Structure, Variants, and Functional Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asporin, a protein encoded by the ASPN gene, is a member of the small leucine-rich proteoglycan (SLRP) family.[1] It plays a crucial role in regulating chondrogenesis by inhibiting transforming growth factor-beta 1 (TGF-β1)-induced gene expression in cartilage.[1][2] Asporin also binds to collagen and calcium, suggesting a role in collagen mineralization.[1][2] Polymorphisms in the aspartic acid (D)-repeat region of the ASPN gene have been associated with susceptibility to osteoarthritis and intervertebral disc disease.[1][2] This technical guide provides a comprehensive overview of the asporin gene structure, its known variants, and detailed experimental protocols for its study.

Asporin Gene Structure

The human asporin gene (ASPN) is located on the reverse strand of chromosome 9 at the cytogenetic band 9q22.31.[3] The gene spans a genomic region of approximately 26.3 kilobases (kb) and consists of 8 exons.[2]

Table 1: Genomic Coordinates of the Human Asporin Gene (GRCh38.p14)

| Feature | Chromosome | Start Position | End Position | Strand |

| ASPN Gene | 9 | 92,456,205 | 92,482,506 | - |

Table 2: Exon-Intron Structure of the Human Asporin Gene (Transcript: ASPN-201, ENST00000375543.8)

| Exon Number | Exon Start (GRCh38.p14) | Exon End (GRCh38.p14) | Exon Length (bp) | Intron Length (bp) |

| 1 | 92,482,319 | 92,482,506 | 188 | 15,316 |

| 2 | 92,466,897 | 92,467,002 | 106 | 1,826 |

| 3 | 92,465,004 | 92,465,070 | 67 | 2,757 |

| 4 | 92,462,154 | 92,462,246 | 93 | 1,173 |

| 5 | 92,460,899 | 92,460,980 | 82 | 809 |

| 6 | 92,459,997 | 92,460,089 | 93 | 1,226 |

| 7 | 92,458,674 | 92,458,770 | 97 | 1,570 |

| 8 | 92,456,205 | 92,457,104 | 900 | - |

Transcript Variants

Alternative splicing of the ASPN gene results in multiple transcript variants, leading to different protein isoforms. The two major reviewed transcript variants in the NCBI RefSeq database are NM_017680.6 and NM_001193335.3.

Table 3: Major Transcript Variants of the Human Asporin Gene

| RefSeq Accession | Description | Encoded Protein |

| NM_017680.6 | Represents the longer transcript and encodes the longer isoform (isoform 1).[2] | NP_060150.4 (380 amino acids) |

| NM_001193335.3 | Lacks two alternate exons, resulting in a frameshift and a shorter, distinct C-terminus (isoform 2). This variant represents the D13 allele.[2][4] | NP_001180264.1 (286 amino acids) |

Gene Variants

The most well-characterized polymorphism in the ASPN gene is a variable number of aspartic acid (D) repeats in the N-terminal region, located in exon 2. The number of repeats ranges from 9 to 20, with D13 and D14 being the most common alleles.[5] The D14 allele has been associated with an increased risk of osteoarthritis. In addition to the D-repeat, numerous single nucleotide polymorphisms (SNPs) have been identified within the ASPN gene.

Table 4: Asporin D-Repeat Polymorphism Alleles

| Allele | Number of Aspartic Acid Repeats | Associated Phenotype |

| D13 | 13 | Common allele, sometimes considered protective for osteoarthritis.[6] |

| D14 | 14 | Associated with increased susceptibility to knee and hip osteoarthritis, particularly in Asian populations.[3][7] |

| D15 | 15 | Common allele, with inconsistent associations with osteoarthritis.[8] |

| D11, D12, D16, D17 | 11, 12, 16, 17 | Less common alleles with varying reports of association with osteoarthritis.[9] |

Table 5: Selected Single Nucleotide Polymorphisms (SNPs) in the Human Asporin Gene

| rsID | Location | Allele Change | Global Minor Allele Frequency (MAF) | Clinical Significance (Reported) |

| rs150545989 | Exon 2 | A > G | 0.0002 (G) | Synonymous variant, reported as likely benign.[10] |

| rs3733324 | Intron | G > A | Not readily available | Investigated in relation to osteoarthritis. |

| rs13301537 | 3' UTR | T > C | Not readily available | Associated with knee osteoarthritis risk in a Chinese Han population.[6] |

Experimental Protocols

Genotyping of the Asporin D-Repeat Polymorphism

Objective: To determine the number of aspartic acid (D) repeats in the ASPN gene for an individual.

Methodology: PCR followed by Fragment Analysis

This method involves amplifying the D-repeat region using polymerase chain reaction (PCR) with a fluorescently labeled primer, followed by high-resolution separation and sizing of the PCR products using capillary electrophoresis.[11]

Protocol:

-

DNA Extraction: Genomic DNA is extracted from a biological sample (e.g., blood, saliva) using a standard DNA extraction kit.

-

PCR Amplification:

-

A forward primer flanking the D-repeat region is labeled with a fluorescent dye (e.g., 6-FAM).

-

PCR is performed using the extracted genomic DNA as a template, the fluorescently labeled forward primer, a non-labeled reverse primer, and a high-fidelity DNA polymerase.

-

PCR cycling conditions are optimized to ensure specific amplification of the target region.

-

-

Capillary Electrophoresis:

-

The fluorescently labeled PCR products are diluted and mixed with a size standard.

-

The mixture is denatured and separated by capillary electrophoresis on a genetic analyzer.

-

-

Data Analysis:

-

The size of the fluorescently labeled PCR products is determined by comparing their migration to the internal size standard.

-

The number of D-repeats is calculated based on the size of the PCR product, with each allele (D11, D12, D13, etc.) corresponding to a specific fragment length.

-

Caption: Workflow for Genotyping the Asporin D-Repeat Polymorphism.

Analysis of Asporin-TGF-β Interaction

Objective: To demonstrate the direct physical interaction between asporin and TGF-β1.

Methodology: Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to identify protein-protein interactions by using an antibody to precipitate a target protein and its binding partners from a cell lysate.[12][13]

Protocol:

-

Cell Culture and Lysis:

-

Cells expressing both asporin and a tagged version of TGF-β1 (or vice versa) are cultured.

-

Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

The cell lysate is pre-cleared with protein A/G beads to reduce non-specific binding.

-

An antibody specific to the tagged protein (e.g., anti-FLAG for a FLAG-tagged protein) is added to the lysate and incubated to form an antibody-antigen complex.

-

Protein A/G beads are added to capture the antibody-antigen complex.

-

-

Washing and Elution:

-

The beads are washed several times to remove non-specifically bound proteins.

-

The protein complex is eluted from the beads using an elution buffer (e.g., low pH buffer or a buffer containing the tag peptide).

-

-

Western Blot Analysis:

-

The eluted proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with an antibody against asporin to detect its presence in the immunoprecipitated complex.

-

Caption: Co-Immunoprecipitation Workflow for Asporin-TGF-β Interaction.

Functional Assay of Asporin's Effect on TGF-β Signaling

Objective: To quantify the inhibitory effect of asporin on TGF-β signaling.

Methodology: Luciferase Reporter Assay

This assay utilizes a reporter construct containing a TGF-β responsive promoter driving the expression of the luciferase gene. The amount of light produced by luciferase is proportional to the activity of the TGF-β signaling pathway.

Protocol:

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., HEK293T) is cultured.

-

Cells are co-transfected with three plasmids:

-

A luciferase reporter plasmid containing Smad binding elements (SBEs) upstream of the luciferase gene.

-

An expression plasmid for asporin.

-

A control plasmid expressing Renilla luciferase for normalization.

-

-

-

Treatment:

-

After transfection, cells are treated with recombinant TGF-β1 to stimulate the signaling pathway.

-

-

Cell Lysis and Luciferase Assay:

-

Cells are lysed, and the luciferase activity is measured using a luminometer.

-

Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

-

-

Data Analysis:

-

The normalized luciferase activity in asporin-expressing cells is compared to that in control cells (not expressing asporin) to determine the extent of inhibition of TGF-β signaling by asporin.

-

Caption: Luciferase Reporter Assay Workflow for TGF-β Signaling.

Asporin in Signaling Pathways

Asporin is a known inhibitor of the TGF-β signaling pathway. It directly binds to TGF-β1, preventing it from interacting with its type II receptor (TGFβRII).[14] This blockade inhibits the subsequent recruitment and phosphorylation of the type I receptor (TGFβRI), leading to the suppression of the downstream Smad signaling cascade.

References

- 1. ASPN asporin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. ASPN asporin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 5. An updated meta-analysis of the asporin gene D-repeat in knee osteoarthritis: effects of gender and ethnicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]

- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. genecards.org [genecards.org]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. assaygenie.com [assaygenie.com]

- 14. Frontiers | Multifaceted Roles of Asporin in Cancer: Current Understanding [frontiersin.org]

The Pivotal Role of Asporin in Extracellular Matrix Organization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asporin (ASPN), a member of the small leucine-rich proteoglycan (SLRP) family, is a critical regulator of extracellular matrix (ECM) organization and cellular signaling. Its dysregulation is implicated in a spectrum of pathologies, including osteoarthritis, fibrosis, and cancer, making it a compelling target for therapeutic development. This technical guide provides an in-depth analysis of Asporin's functions within the ECM, focusing on its interactions with key matrix components and its modulation of pivotal signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery efforts in this domain.

Introduction to Asporin

Asporin is a secreted protein characterized by a unique N-terminal poly-aspartate (poly-D) domain and a series of leucine-rich repeats (LRRs) that mediate its interactions with other proteins.[1][2] Unlike other class I SLRPs such as decorin and biglycan, asporin is not a proteoglycan as it lacks a glycosaminoglycan attachment site.[3][4] It is predominantly found in the ECM of skeletal tissues, but its expression is also noted in various other tissues, particularly in disease states.[1][4] Asporin's primary role in the ECM is to modulate collagen fibrillogenesis and to influence cell behavior through intricate signaling networks.[1][2]

Asporin's Interaction with Extracellular Matrix Components

Asporin's influence on ECM organization is primarily mediated through its direct and indirect interactions with key structural proteins, most notably type I collagen.

Direct Interaction with Collagen

Asporin directly binds to type I collagen, a fundamental component of the ECM in most connective tissues.[5] This interaction is crucial for regulating the assembly and structural integrity of collagen fibrils.[2]

Competition with Decorin for Collagen Binding

Asporin and decorin, another class I SLRP, compete for binding to the same sites on type I collagen.[6] This competition is a key regulatory mechanism in collagen fibrillogenesis. The binding affinities (Ki) for these competitive interactions have been quantified, providing insight into their regulatory balance.[6]

Data Presentation: Asporin-Decorin Competitive Binding

| Interacting Molecules | Inhibitor | Apparent Inhibition Constant (Ki) | Reference |

| Asporin - Collagen | Decorin | ≈ 30 nM | [6] |

| Decorin - Collagen | Asporin | ≈ 10 nM | [6] |

Impact on Collagen Fibrillogenesis and Mineralization

By binding to collagen, asporin can inhibit collagen fibril formation, leading to a disorganized collagen network with thicker, wavy fibers.[7][8] This altered architecture can impact tissue mechanics and cell behavior. Furthermore, asporin's poly-D domain can bind calcium, suggesting a role in the mineralization of collagen matrices, particularly in bone and cartilage.[5][9] In the presence of asporin, an increase in collagen nodules and the expression of osteoblastic markers like Osterix and Runx2 have been observed.[9]

Asporin in Cellular Signaling

Asporin functions as a signaling molecule by interacting with cell surface receptors and modulating the activity of various growth factors, thereby influencing a range of cellular processes including proliferation, migration, and differentiation.

Regulation of TGF-β Signaling

The transforming growth factor-beta (TGF-β) signaling pathway is a central regulator of ECM synthesis and remodeling. Asporin can modulate this pathway through multiple mechanisms, exhibiting both inhibitory and activating effects depending on the cellular context.

-

Inhibition of TGF-β Signaling: Extracellular asporin can directly bind to TGF-β1, preventing its interaction with the TGF-β type II receptor (TβRII).[1][10] This sequestration of TGF-β1 leads to the downregulation of its downstream signaling cascade, including the phosphorylation of Smad2/3.[10] This inhibitory action has been observed to suppress the expression of cartilage matrix genes such as aggrecan and type II collagen (COL2A1).[10][11][12]

-

Potentiation of TGF-β Signaling: In some contexts, such as pulmonary fibrosis, asporin has been shown to promote TGF-β signaling. It achieves this by facilitating the Rab11-dependent recycling of the TGF-β type I receptor (TβRI) to the cell surface, thereby enhancing cellular responsiveness to TGF-β.[13][14]

// Edges TGFb -> Receptor_complex [arrowhead=normal, color="#34A853"]; ASPN_ext -> TGFb [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; Receptor_complex -> Smad23 [label="Phosphorylates", arrowhead=normal, color="#4285F4", fontcolor="#202124"]; Smad23 -> pSmad23 [style=invis]; pSmad23 -> Smad_complex [arrowhead=normal, color="#4285F4"]; Smad4 -> Smad_complex [arrowhead=normal, color="#4285F4"]; Smad_complex -> Gene_expression [label="Regulates", arrowhead=normal, color="#FBBC05", fontcolor="#202124"]; ASPN_ext -> TbetaRI [label="Promotes Recycling via Rab11", arrowhead=normal, color="#34A853", style=dashed, fontcolor="#202124"]; TbetaRI -> Lysosome [label="Degradation", arrowhead=normal, color="#EA4335", style=dashed, fontcolor="#202124"]; Rab11 -> TbetaRI [style=invis];

{rank=same; TGFb; ASPN_ext;} {rank=same; TbetaRII; TbetaRI;} {rank=same; Smad23; pSmad23;} } .dot Caption: Asporin's dual regulation of TGF-β signaling.

Modulation of Receptor Tyrosine Kinase (RTK) Signaling

Asporin can also influence signaling pathways mediated by receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

-

EGFR Pathway: In some cancers, asporin has been shown to promote the phosphorylation of EGFR, leading to the activation of downstream pathways like ERK1/2.[15][16] This can result in increased cell proliferation, migration, and invasion.[16]

-

HER2 Pathway: Asporin can interact with HER2, promoting its activation and the subsequent phosphorylation of downstream targets, contributing to cancer metastasis.[15][17] In prostate cancer, CAF-secreted asporin has been identified as a ligand for HER3, inducing HER2/HER3 heterodimerization and activating PI3K and MAPK pathways.[17]

// Edges ASPN_ext -> EGFR [label="Activates", arrowhead=normal, color="#34A853", fontcolor="#202124"]; ASPN_ext -> HER3 [label="Binds", arrowhead=normal, color="#34A853", fontcolor="#202124"]; HER3 -> HER2 [label="Heterodimerizes", style=dashed, arrowhead=none, color="#202124"]; EGFR -> pEGFR [style=invis]; HER2 -> pHER2 [style=invis]; pEGFR -> MAPK_ERK [arrowhead=normal, color="#4285F4", fontcolor="#202124"]; pHER2 -> PI3K_AKT [arrowhead=normal, color="#4285F4", fontcolor="#202124"]; pHER2 -> MAPK_ERK [arrowhead=normal, color="#4285F4", fontcolor="#202124"]; PI3K_AKT -> Cell_responses [arrowhead=normal, color="#FBBC05", fontcolor="#202124"]; MAPK_ERK -> Cell_responses [arrowhead=normal, color="#FBBC05", fontcolor="#202124"];

{rank=same; EGFR; HER2; HER3;} } .dot Caption: Asporin-mediated activation of RTK signaling.

Interaction with CD44

CD44, a cell-surface glycoprotein, acts as a receptor for various ECM components, including hyaluronic acid and osteopontin. Asporin has been identified as a ligand for CD44, and this interaction can trigger downstream signaling cascades that promote cell migration and invasion, particularly in the context of cancer.[2][18] The binding of asporin to CD44 can activate pathways such as NF-κB, leading to an epithelial-to-mesenchymal transition (EMT) phenotype.[2][18]

// Edges ASPN_ext -> CD44 [label="Binds", arrowhead=normal, color="#34A853", fontcolor="#202124"]; CD44 -> AKT_ERK [label="Activates", arrowhead=normal, color="#4285F4", fontcolor="#202124"]; AKT_ERK -> NFkB [label="Activates", arrowhead=normal, color="#FBBC05", fontcolor="#202124"]; NFkB -> EMT_genes [label="Regulates", arrowhead=normal, color="#EA4335", fontcolor="#202124"]; } .dot Caption: Asporin signaling through the CD44 receptor.

Quantitative Effects of Asporin on ECM Gene Expression

Asporin has been shown to regulate the expression of several key ECM components and modifying enzymes. The following table summarizes some of the reported quantitative effects.

| Target Gene/Protein | Cell/Tissue Type | Effect of Asporin | Fold Change/Quantitative Measure | Reference |

| Aggrecan (ACAN) | Human Articular Chondrocytes | Downregulation | Significant decrease in mRNA expression | [10][11] |

| Type II Collagen (COL2A1) | Human Articular Chondrocytes | Downregulation | Significant decrease in mRNA expression | [10][11] |

| Type I Collagen (COL1A1) | Hepatocellular Carcinoma Cells | Downregulation (in response to aspirin, which targets P4HA2, a collagen modifying enzyme potentially influenced by ASPN) | Decreased protein expression | [19] |

| Fibronectin (FN1) | Cardiac Fibroblasts | Downregulation (in response to aspirin, which may have overlapping pathways with ASPN) | Decreased protein expression | [20] |

| Matrix Metalloproteinase-2 (MMP-2) | Gastric Cancer Cells | Downregulation upon ASPN silencing | Decreased protein expression | [16] |

| Osterix (SP7) | Osteoblasts | Upregulation | Increased mRNA expression | [9] |

| Runx2 | Osteoblasts | Upregulation | Increased mRNA expression | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of asporin in ECM organization.

Solid-Phase Binding Assay for Asporin-Collagen Interaction

This protocol is adapted from methods used to study ECM protein interactions.[5][8][18]

Co-Immunoprecipitation (Co-IP) for Asporin and TGF-β Interaction

This protocol outlines the steps to investigate the in vivo or in vitro interaction between asporin and TGF-β.[21][22][23][24][25]

In Vitro Collagen Fibrillogenesis Turbidity Assay

This assay measures the kinetics of collagen fibril formation in the presence or absence of asporin.[7][26][27][28]

Conclusion

Asporin is a multifaceted protein that plays a significant role in the organization and regulation of the extracellular matrix. Its ability to directly interact with collagen, compete with decorin, and modulate key signaling pathways such as TGF-β, EGFR, and CD44 underscores its importance in tissue homeostasis and disease. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the functions of asporin and explore its potential as a therapeutic target. A deeper understanding of asporin's complex roles will undoubtedly pave the way for novel strategies to combat a range of ECM-related pathologies.

References

- 1. Frontiers | Multifaceted Roles of Asporin in Cancer: Current Understanding [frontiersin.org]

- 2. Aspirin Inhibits Fibronectin Expression and Reverses Fibronectin-Mediated Cell Invasiveness by Activating Akt Signaling in Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relationship between asporin and extracellular matrix behavior: A literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression, regulation and function of asporin, a susceptibility gene in common bone and joint diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Collagen I Self-Assembly: Revealing the Developing Structures that Generate Turbidity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asporin inhibits collagen matrix-mediated intercellular mechanocommunications between fibroblasts during keloid progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Asporin, a susceptibility gene in osteoarthritis, is expressed at higher levels in the more degenerate human intervertebral disc - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Aspirin alleviates fibronectin-induced preeclampsia phenotypes in a mouse model and reverses fibronectin-mediated trophoblast invasiveness under hypoxia by regulating ciliogenesis and Akt and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Asporin Interacts With HER2 to Promote Thyroid Cancer Metastasis via the MAPK/EMT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ASPORIN: A root of the matter in tumors and their host environment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JCI Insight - Identification of asporin as a HER3 ligand exposes a therapeutic vulnerability in prostate cancer [insight.jci.org]

- 18. A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Aspirin targets P4HA2 through inhibiting NF-κB and LMCD1-AS1/let-7g to inhibit tumour growth and collagen deposition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. assaygenie.com [assaygenie.com]

- 23. bitesizebio.com [bitesizebio.com]

- 24. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 25. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 26. researchgate.net [researchgate.net]

- 27. Collagen fibrillogenesis in vitro: comparison of types I, II, and III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Mechanism of in vitro collagen fibril assembly. Kinetic and morphological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Asporin (ASPN) Signaling Pathways in Chondrocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asporin (ASPN), a member of the small leucine-rich proteoglycan (SLRP) family, has emerged as a critical regulator of chondrocyte function and cartilage homeostasis.[1][2] Dysregulation of asporin signaling is strongly implicated in the pathogenesis of osteoarthritis (OA), making it a compelling target for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive overview of the core asporin signaling pathways in chondrocytes, detailing the molecular interactions, regulatory networks, and downstream cellular consequences. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate and target this pivotal pathway.

Core Signaling Pathway: Asporin as a Negative Regulator of TGF-β Signaling

The primary mechanism by which asporin exerts its effects on chondrocytes is through the negative regulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3][6][7] This pathway is crucial for chondrocyte differentiation, proliferation, and the synthesis of the extracellular matrix (ECM).[8]

Asporin directly interacts with TGF-β1, preventing its binding to the TGF-β type II receptor (TGFβRII).[6] This inhibition occurs at the cell surface and blocks the subsequent recruitment and phosphorylation of the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[6] Consequently, the downstream phosphorylation of the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, is inhibited.[1][6]

Without phosphorylation, Smad2 and Smad3 cannot form a complex with the common-mediator Smad (co-SMAD), Smad4. This prevents the translocation of the Smad complex to the nucleus, thereby repressing the transcription of TGF-β target genes that are essential for maintaining the chondrocyte phenotype, such as aggrecan (ACAN) and type II collagen (COL2A1).[1][7][8] The net effect of asporin's interaction with the TGF-β pathway is the suppression of chondrogenesis and a reduction in ECM production.[6][7][9]

A notable aspect of asporin's function is the influence of a polymorphic aspartic acid (D) repeat in its N-terminal region.[4][7] The D14 allele, which is associated with an increased risk of osteoarthritis, exhibits a greater inhibitory effect on TGF-β signaling compared to the more common D13 allele.[7][8]

Regulatory Network of Asporin Expression in Chondrocytes

The expression of asporin in chondrocytes is tightly controlled by a network of cytokines, transcription factors, and microRNAs, creating a complex feedback loop that influences cartilage health and disease.

Cytokine Regulation:

-

Transforming Growth Factor-beta 1 (TGF-β1): In a feedback mechanism, TGF-β1 upregulates the expression of its own inhibitor, asporin, in chondrocytes.[1][6][10] This induction is mediated, at least in part, through the Smad3 signaling pathway.[11]

-

Pro-inflammatory Cytokines: Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), key inflammatory mediators in osteoarthritis, significantly downregulate asporin expression in chondrocytes.[1][10][12]

Transcriptional Regulation:

-

Sp1: The transcription factor Sp1 plays a major role in positively regulating asporin gene expression.[1][6][13] Ectopic expression of Sp1 leads to an increase in both ASPN mRNA levels and promoter activity.[1][6]

MicroRNA Regulation:

-

miR-26b-5p: This microRNA has been shown to inhibit asporin expression. In the context of osteoarthritis, miR-26b-5p levels are often downregulated, leading to an increase in asporin and subsequent exacerbation of the disease.

Data Presentation

The following tables summarize quantitative data from key studies on asporin signaling in chondrocytes.

Table 1: Effect of Cytokines on Asporin mRNA Expression in Human Articular Chondrocytes

| Treatment | Concentration | Incubation Time | Fold Change in ASPN mRNA (relative to control) | Reference |

| IL-1β | 1 ng/mL | 3 h | Significant decrease | [1] |

| IL-1β | 1 ng/mL | 48 h | ~0.3 | [14] |

| IL-1β | 0.1 ng/mL | 48 h | ~0.3 (70% repression) | [14] |

| TNF-α | 1 ng/mL | 6 h | Significant decrease | [1] |

| TNF-α | 1 ng/mL | 48 h | ~0.4 | [14] |

| TGF-β1 | 5 ng/mL | 24 h | Significant increase | [1][14] |

Table 2: Effect of Asporin on TGF-β1-Induced Gene Expression in Chondrocytes

| Treatment | Gene | Fold Change in mRNA (relative to TGF-β1 alone) | Reference |

| Recombinant Asporin | Aggrecan (ACAN) | Suppression | [7][9] |

| Recombinant Asporin | Type II Collagen (COL2A1) | Suppression | [7][9] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Western Blotting for Asporin and Phosphorylated Smad2

Objective: To detect and quantify the protein levels of asporin and phosphorylated Smad2 (p-Smad2) in chondrocyte lysates.

Materials:

-

Lysis Buffer (RIPA): 20mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton-X100, 1% sodium deoxycholate, 0.1% SDS.[9] Just before use, add protease and phosphatase inhibitors (e.g., 1mM PMSF, 5 µg/ml aprotinin, 5 µg/ml leupeptin, sodium pyrophosphate, and beta-glycerophosphate).[9][15]

-

Primary antibodies:

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and blotting apparatus.

-

PVDF membrane.

-

Chemiluminescent substrate.

Protocol:

-

Cell Lysis:

-

Wash chondrocyte monolayers with ice-cold PBS.

-

Add ice-cold RIPA buffer supplemented with inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

For p-Smad2 detection, sonicate the lysate to ensure the release of nuclear proteins.[15][18]

-

Incubate on ice for 30 minutes with agitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.

-

SDS-PAGE and Transfer:

-

Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensity using densitometry software.

-

Quantitative Real-Time PCR (qPCR) for ASPN, Aggrecan, and Collagen Type II

Objective: To measure the relative mRNA expression levels of asporin and key cartilage matrix genes.

Materials:

-

RNA extraction kit.

-

cDNA synthesis kit.

-

SYBR Green or TaqMan qPCR master mix.

-

qPCR instrument.

-

Primers:

-

Human ASPN: (Forward and reverse sequences to be obtained from specific publications or designed). A commercial mouse primer pair is available from OriGene (MP200981): Forward: CTTCCCAAATCATTAGCAGAACTC, Reverse: CCGTTGTTCTCAAGAGGGTTTGC.[19]

-

Human Aggrecan (ACAN): (Sequences can vary, an example is Forward: 5'-CTACCGCTGCACGCTACACC-3', Reverse: 5'-GACGCCACTGACCTTCCTCTC-3').

-

Human Collagen Type II (COL2A1): Forward: 5'-CCCTGAGTGGAAGAGTGGAG-3', Reverse: 5'-GAGGCGTGAGGTCTTCTGTG-3'.[3]

-

Human GAPDH (housekeeping gene): Forward: 5'-TCGACAGTCAGCCGCATCTTCTTT-3', Reverse: 5'-ACCAAATCCGTTGACTCCGACCTT-3'.[3]

-

Protocol:

-

RNA Extraction: Isolate total RNA from chondrocytes using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup:

-

Prepare a reaction mix containing qPCR master mix, forward and reverse primers (final concentration typically 200-500 nM), and cDNA template.

-

Run samples in triplicate.

-

-

Thermal Cycling:

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

-

Luciferase Reporter Assay for ASPN Promoter Activity

Objective: To measure the transcriptional activity of the asporin promoter in response to various stimuli.

Materials:

-

Luciferase reporter plasmid containing the ASPN promoter region upstream of the luciferase gene.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.

-

Chondrocytes.

-

Transfection reagent (e.g., Lipofectamine, X-tremeGENE).

-

Dual-luciferase reporter assay system.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed chondrocytes in a multi-well plate to achieve 70-80% confluency on the day of transfection.

-

Transfection:

-

Cell Treatment: After 24-48 hours, treat the transfected cells with the desired stimuli (e.g., cytokines, transcription factor overexpression).

-

Cell Lysis:

-

Wash the cells with PBS.

-

Add passive lysis buffer and incubate at room temperature to lyse the cells.[2]

-

-

Luciferase Assay:

-

Transfer the cell lysate to a luminometer plate.

-

Add the firefly luciferase substrate and measure the luminescence.

-

Add the Renilla luciferase substrate (stop and glow) and measure the luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as relative luciferase units (RLU) or fold change compared to the control.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: ASPON inhibits TGF-β signaling in chondrocytes.

Caption: Regulation of Asporin expression in chondrocytes.

Conclusion

Asporin is a key negative regulator of chondrocyte anabolic activity through its potent inhibition of the TGF-β signaling pathway. Its expression is intricately controlled by a network of cytokines, transcription factors, and microRNAs, highlighting its central role in cartilage homeostasis. A deeper understanding of these signaling pathways is paramount for the development of novel therapeutic strategies aimed at mitigating cartilage degradation in osteoarthritis and promoting cartilage repair. The experimental protocols and data presented in this guide offer a robust framework for researchers to further elucidate the multifaceted role of asporin in chondrocyte biology.

References

- 1. Elevated Levels of Cartilage Oligomeric Matrix Protein during In Vitro Cartilage Matrix Generation Decrease Collagen Fibril Diameter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.emory.edu [med.emory.edu]

- 3. Type II collagen and glycosaminoglycan expression induction in primary human chondrocyte by TGF-β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. assaygenie.com [assaygenie.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. A protocol for gene expression analysis of chondrocytes from bovine osteochondral plugs used for biotribological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nsjbio.com [nsjbio.com]

- 10. Asporin expression is highly regulated in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. docs.abcam.com [docs.abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Asporin Expression Is Highly Regulated in Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.jp]

- 16. pdf.antibodies-online.com [pdf.antibodies-online.com]

- 17. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 18. benchchem.com [benchchem.com]

- 19. origene.com [origene.com]

- 20. researchgate.net [researchgate.net]

- 21. Identifying the role of ASPN and COMP genes in knee osteoarthritis development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bowdish.ca [bowdish.ca]

Asporin (ASPN) Expression in Cancer: A Technical Guide for Researchers

An In-depth Technical Guide on the Role of Asporin in Carcinogenesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asporin (ASPN) is a member of the small leucine-rich proteoglycan (SLRP) family, characterized by a unique N-terminal poly-aspartate (poly-D) domain.[1] Primarily secreted into the extracellular matrix (ECM) by cancer-associated fibroblasts (CAFs), ASPN has emerged as a critical regulator in the tumor microenvironment.[2][3] Its expression is dysregulated in numerous malignancies, where it can function as either an oncogene or a tumor suppressor, depending on the cancer type and cellular context.[4] This guide provides a comprehensive overview of ASPN expression across various cancers, its prognostic significance, associated signaling pathways, and detailed experimental protocols for its study.

Data Presentation: Quantitative Analysis of ASPN Expression and Prognostic Value

The following tables summarize the quantitative data on ASPN expression and its prognostic implications across different cancer types.

Table 1: Differential Expression of ASPN in Cancer Tissues Compared to Normal Tissues

| Cancer Type | Method | Sample Size (Tumor/Normal) | Finding | Fold Change/Percentage | Reference |

| Gastric Cancer | IHC | 436 / 92 | Higher protein expression in tumor | 51.8% in tumor vs. 23.9% in normal | [5] |

| qRT-PCR | 42 / 42 | Upregulated mRNA expression in tumor | ~61.9% of patients showed upregulation | [6] | |

| TCGA RNA-Seq | 407 / Matched Normal | Upregulated mRNA expression in tumor | Significant upregulation (p ≤ 0.001) | [1][6] | |

| Colorectal Cancer | IHC | 88 / 88 | Higher cytoplasmic protein expression in tumor | 71.6% of tumors showed higher expression | [7] |

| Prostate Cancer | mRNA Array | 36 / 14 | Upregulated mRNA expression in tumor | 1.3-fold increase in tumor | [5] |

| IHC | 326 / Benign | Higher stromal protein expression in tumor | 91% of benign samples had H-score < 30 | [5] | |

| Pancreatic Cancer | Microarray | 36 / 36 | Upregulated mRNA expression in tumor | Data available in GEO: GSE15471 | [8] |

| Breast Cancer | mRNA Array | 1280 (across subtypes) | Higher expression in luminal-A, lower in basal-like | - | [9] |

Table 2: Prognostic Significance of ASPN Expression in Various Cancers

| Cancer Type | Endpoint | Patient Cohort Size | Finding | Hazard Ratio (HR) / Odds Ratio (OR) (95% CI) | p-value | Reference |

| Gastric Cancer | Overall Survival (5-year) | 436 | High ASPN expression correlates with poorer survival | 28.8% (High ASPN) vs. 53.8% (Low ASPN) survival rate | < 0.05 | [5] |

| Overall Survival | TCGA | High ASPN expression correlates with poorer survival | HR: 1.004 (1.000-1.009) | 0.036 | ||

| Colorectal Cancer | Overall Survival | TCGA | High ASPN expression correlates with poorer survival | HR: 1.915 (for a 7-gene signature including ASPN) | 0.002 | [10] |

| Disease-Free Survival | 88 | High ASPN expression correlates with poorer survival | - | < 0.05 | [7] | |

| Prostate Cancer | Biochemical Recurrence | 36 | High ASPN mRNA correlates with higher recurrence rate | - | 0.0011 | [5] |

| Biochemical Recurrence | 326 | High ASPN protein (H-score > 150) correlates with higher recurrence rate | 41% vs 22% recurrence rate | 0.0077 | [5] | |

| Breast Cancer | Overall Survival | 375 | Low ASPN mRNA correlates with decreased survival | HR: 0.58 (0.37-0.91) | 0.017 | [9][11] |

| Lymph Node Metastasis (TNBC) | - | No significant association found in one study | - | - | [12] |

Signaling Pathways Involving Asporin

ASPN modulates several key signaling pathways implicated in cancer progression, including the Transforming Growth Factor-beta (TGF-β), Epidermal Growth Factor Receptor (EGFR), and CD44 pathways.

TGF-β Signaling Pathway

ASPN can exhibit a dual role in regulating TGF-β signaling. In some contexts, it acts as a negative regulator by directly binding to TGF-β and inhibiting its interaction with its receptors.[13] Conversely, intracellular ASPN can promote TGF-β signaling by interacting with Smad2/3, facilitating their nuclear translocation and subsequent activation of target genes involved in the epithelial-to-mesenchymal transition (EMT).[4][14]

References

- 1. origene.com [origene.com]

- 2. Anti-ASPN Antibodies | Invitrogen [thermofisher.com]

- 3. Expression of asporin reprograms cancer cells to acquire resistance to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring ASPN as a pan-cancer biomarker with a focus on gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thorax.bmj.com [thorax.bmj.com]

- 6. Reciprocal interactions between tumor-associated macrophages and CD44-positive cancer cells via osteopontin/CD44 promote tumorigenicity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GEO Accession viewer [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A seven-gene signature predicts overall survival of patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel prognostic immunoscore based on The Cancer Genome Atlas to predict overall survival in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Breast Cancer Subtype is Associated With Axillary Lymph Node Metastasis: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TGFβ Signaling in the Pancreatic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The D-Repeat Domains of Asporin: A Technical Guide to Function and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Asporin (ASPN) is a key regulator of extracellular matrix (ECM) dynamics and cellular signaling, primarily through the functions of its unique N-terminal aspartic acid (D) repeat domains. As a member of the Small Leucine-Rich Proteoglycan (SLRP) family, asporin distinguishes itself by these polymorphic D-repeats, which directly mediate its interaction with critical signaling molecules, including Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Protein 2 (BMP-2). This technical guide provides an in-depth examination of the molecular functions of asporin's D-repeat domains, summarizing the quantitative data governing their interactions, detailing the experimental protocols used to elucidate their function, and visualizing the core signaling pathways they modulate. Understanding these domains is critical for developing novel therapeutic strategies for a range of pathologies, from osteoarthritis to cancer.

Core Functions of Asporin D-Repeat Domains

Asporin is structurally characterized by an N-terminal region containing a variable number of aspartic acid residues (the D-repeats), a central domain of leucine-rich repeats (LRRs), and a C-terminal domain. Unlike other class I SLRPs like decorin and biglycan, asporin lacks a glycosaminoglycan attachment site. The D-repeat region is the primary functional locus for asporin's regulatory activities.

Inhibition of TGF-β Signaling

The most well-characterized function of the asporin D-repeat domain is its role as a direct antagonist of the TGF-β signaling pathway.

-

Direct Binding to TGF-β1: Asporin physically interacts with TGF-β1.[1][2] This interaction is mediated by the LRR region of asporin (specifically amino acids 159-205), but the D-repeat polymorphism significantly influences the efficacy of this inhibition.[3][4] The binding affinity (Kd) of an asporin peptide to recombinant TGF-β1 has been determined to be approximately 15 nM .[5]

-

Receptor Blockade: By binding to TGF-β1, asporin allosterically inhibits the ligand's ability to bind to its type II receptor (TβRII).[3][4] This blockade is the primary mechanism of signal suppression.

-

Downstream Effects: The inhibition of the TGF-β1/TβRII interaction prevents the subsequent phosphorylation and activation of downstream mediators Smad2 and Smad3, blocking their translocation to the nucleus and preventing the transcription of TGF-β target genes, such as those for aggrecan (AGC1) and type II collagen (COL2A1).[1][2]

Inhibition of BMP-2 Signaling

The D-repeat domains also negatively regulate signaling by BMP-2, another member of the TGF-β superfamily crucial for bone and cartilage formation.

-

Direct Interaction: Asporin co-localizes with and binds to BMP-2, functioning as a negative regulator of its activity.[3][6]

-

Allele-Specific Inhibition: The polymorphic nature of the D-repeats influences the degree of BMP-2 inhibition. The D14 allele inhibits BMP-2 signal transduction more efficiently than the D13 allele.[3] This contributes to the pathological role of the D14 variant in certain diseases.

Regulation of Collagen Mineralization

The polyaspartate tract of the D-repeat domain has a direct role in ECM biomineralization.

-

Calcium Binding: The negatively charged aspartic acid residues bind calcium ions.[3]

-

Hydroxyapatite Formation: This calcium binding regulates the formation of hydroxyapatite, the mineral component of bone, and promotes the mineralization of type I collagen by osteoblasts.[7] This function can be competitively inhibited by decorin.[7]

The D-Repeat Polymorphism in Disease

Genetic polymorphisms in the ASPN gene, resulting in a variable number of D-repeats, are associated with susceptibility to and severity of several diseases. The D13 and D14 alleles are the most extensively studied.

Osteoarthritis (OA)

The D14 allele is a known risk factor for osteoarthritis in certain populations.[1] By more potently inhibiting TGF-β and BMP-2, the D14 variant disrupts chondrogenesis and the maintenance of cartilage matrix, leading to progressive degeneration.[1][3]

Cancer

Asporin's role in cancer is context-dependent, exhibiting both tumor-suppressive and oncogenic functions.

-

Tumor Suppression: As a secreted protein in the tumor microenvironment, asporin can inhibit TGF-β signaling, thereby suppressing the epithelial-to-mesenchymal transition (EMT) and cancer stemness, which is associated with a better prognosis in some cancers like triple-negative breast cancer.[2][8]

-

Tumor Promotion: In contrast, intracellular (cytoplasmic) asporin has been shown to promote cancer progression. In colorectal cancer, cytoplasmic asporin interacts directly with Smad2/3, facilitating their nuclear translocation and activating the TGF-β pathway to promote cell migration and invasion.[4][9]

-

Prostate Cancer: Germline D-repeat polymorphisms are linked to metastatic progression. The D14 allele is associated with an increased risk of metastatic recurrence, while the D13 allele is associated with a reduced risk.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the function and disease association of asporin D-repeat polymorphisms.

Table 1: Biochemical Interaction Data

| Interacting Molecules | Assay Method | Quantitative Value | Reference |

| Asporin Peptide & TGF-β1 | MicroScale Thermophoresis (MST) | Kd = 15 nM | [5] |

Table 2: Disease Association Odds Ratios (OR) and Hazard Ratios (HR)

| Disease | Polymorphism Comparison | Metric | Value (95% CI) | Significance (p-value) | Population Context | Reference |

| Osteoarthritis | D13 vs. Others | OR | 0.94 (0.89–0.99) | 0.027 | Meta-analysis (Combined) | [7][12] |

| Osteoarthritis | D14 vs. Others | OR | 1.13 (0.98–1.31) | 0.102 | Meta-analysis (Combined) | [7] |

| Metastatic Prostate Cancer | D14 Homozygous | HR | 1.72 (1.05–2.81) | 0.032 | Post-prostatectomy | [10] |

| Metastatic Prostate Cancer | D13/D14 Heterozygous | HR | 1.86 (1.03–3.35) | 0.040 | Post-prostatectomy | [10] |

| Metastatic Prostate Cancer | D13 Homozygous | HR | 0.44 (0.21–0.94) | 0.035 | Post-prostatectomy | [10] |

Key Experimental Protocols

The following protocols are synthesized from methodologies reported in seminal studies investigating asporin function.[1][8][9]

Protocol: Solid-Phase Binding Assay for ASPN-TGF-β1 Interaction

This assay quantifies the direct binding of asporin to immobilized TGF-β1.

-

Coating: Coat wells of a 96-well high-binding microplate with 100 µL of recombinant human TGF-β1 (e.g., 1 µg/mL in PBS) overnight at 4°C. Include non-coated wells as a negative control.

-

Blocking: Wash wells three times with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by incubating with 200 µL of 1% BSA in PBST for 1 hour at room temperature.

-

Binding: Wash wells three times with PBST. Add 100 µL of biotinylated recombinant asporin (e.g., D13 or D14 variants) at various concentrations to the wells. For competition assays, add unlabeled asporin simultaneously. Incubate for 2 hours at room temperature.

-

Detection: Wash wells five times with PBST. Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) and incubate for 1 hour at room temperature in the dark.

-

Quantification: Wash wells five times with PBST. Add 100 µL of a colorimetric HRP substrate (e.g., TMB). Stop the reaction with 50 µL of 2N H₂SO₄. Measure absorbance at 450 nm using a microplate reader.

Protocol: Co-Immunoprecipitation (Co-IP) for Cytoplasmic ASPN-Smad2/3 Interaction

This protocol is designed to validate the intracellular interaction between asporin and Smad2/3 in cancer cells.

-

Cell Lysis: Culture colorectal cancer cells (e.g., HCT-8 or RKO) to 80-90% confluency. Wash cells with ice-cold PBS and lyse on ice using a non-denaturing lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 10% glycerol) supplemented with a protease inhibitor cocktail.

-

Lysate Pre-clearing: Scrape cells, collect lysate, and centrifuge at 12,000 rpm for 30 minutes at 4°C. Transfer the supernatant to a new tube. Add 20 µL of Protein A/G agarose (B213101) beads and 1 µg of control IgG to the lysate. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared supernatant to a new tube. Add 2-4 µg of anti-ASPN antibody (or anti-Smad2/3 antibody for reverse IP) and incubate overnight on a rotator at 4°C.

-

Complex Capture: Add 40 µL of fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation (1,000 x g for 1 min). Discard the supernatant. Wash the beads three to five times with 500 µL of ice-cold lysis buffer.

-

Elution and Analysis: After the final wash, resuspend the beads in 2X SDS-PAGE loading buffer and boil for 10 minutes to elute the protein complexes. Analyze the eluate by Western blotting using antibodies against Smad2/3 and ASPN.

Protocol: Luciferase Reporter Assay for TGF-β Signaling Inhibition

This assay measures the functional consequence of asporin's activity on TGF-β-induced gene transcription.

-

Cell Transfection: Seed HEK293T cells (or a relevant chondrocyte/cancer cell line) in a 24-well plate. Co-transfect the cells with a TGF-β/SMAD-responsive luciferase reporter plasmid (e.g., pGL3-SBE4) and a constitutively active Renilla luciferase plasmid (for normalization). Optionally, co-transfect with a plasmid expressing the desired asporin D-repeat variant (e.g., D13 or D14).

-

Serum Starvation: After 24 hours, replace the medium with serum-free or low-serum medium and incubate for 12-24 hours to reduce basal signaling.

-

Treatment: Pre-treat cells with purified recombinant asporin protein for 1 hour (if not co-transfected).

-

Stimulation: Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 18-24 hours. Include an unstimulated control.

-

Lysis and Measurement: Wash cells with PBS and lyse using a passive lysis buffer. Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in luciferase activity relative to the unstimulated control.

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the primary signaling pathways and experimental logic described in this guide.

Caption: Extracellular asporin inhibits the canonical TGF-β/Smad pathway.

Caption: Cytoplasmic asporin promotes TGF-β signaling in some cancers.

Caption: Logical workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Conclusion and Future Directions

The D-repeat domains of asporin are potent, polymorphic regulators of key signaling pathways that govern tissue homeostasis, development, and disease. Their ability to directly bind and inhibit TGF-β family members places them at a critical control point for processes ranging from chondrogenesis to cancer metastasis. The allele-specific nature of this inhibition, particularly the enhanced suppressive activity of the D14 variant, provides a direct link between genotype and disease susceptibility.

For drug development professionals, asporin presents a compelling, albeit complex, target.

-

Targeting Extracellular Asporin: Developing agents that mimic the inhibitory function of the asporin D-repeats (e.g., peptide mimetics based on the TGF-β binding region) could offer a therapeutic strategy for diseases driven by excessive TGF-β signaling, such as fibrosis.

-

Targeting Intracellular Asporin: In cancers where cytoplasmic asporin promotes metastasis, strategies to inhibit its expression or its interaction with Smad proteins could prove beneficial.

-

Biomarker Potential: The D-repeat genotype itself serves as a prognostic biomarker, helping to stratify patients by risk of metastatic progression in diseases like prostate cancer.

Future research should focus on obtaining high-resolution structures of the asporin-ligand complexes to facilitate rational drug design and further exploring the distinct intracellular and extracellular roles of asporin across a wider range of pathologies. A deeper understanding of these multifaceted domains will be essential to fully harness their therapeutic potential.

References

- 1. An aspartic acid repeat polymorphism in asporin inhibits chondrogenesis and increases susceptibility to osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asporin Is a Fibroblast-Derived TGF-β1 Inhibitor and a Tumor Suppressor Associated with Good Prognosis in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.cnr.it [iris.cnr.it]

- 4. Cytoplasmic Asporin promotes cell migration by regulating TGF-β/Smad2/3 pathway and indicates a poor prognosis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asporin, an extracellular matrix protein, is a beneficial regulator of cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Association of aspartic acid repeat polymorphism in the asporin gene with osteoarthritis of knee, hip, and hand: A PRISMA-compliant meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asporin Is a Fibroblast-Derived TGF-β1 Inhibitor and a Tumor Suppressor Associated with Good Prognosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relationship between asporin and extracellular matrix behavior: A literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Germline Variants in Asporin Vary by Race, Modulate the Tumor Microenvironment and are Differentially Associated with Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [scholarship.libraries.rutgers.edu]

- 12. Association of aspartic acid repeat polymorphism in the asporin gene with osteoarthritis of knee, hip, and hand: A PRISMA-compliant meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Asporin's Dichotomous Interaction with TGF-β Signaling: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals